3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H8ClFN2OS . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of a benzene ring and a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a nitrogen atom. The benzothiazole ring contains a fluorine atom at the 4-position and the benzamide group has a chlorine atom at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” is 306.742 Da . Other physical and chemical properties specific to this compound are not available in the search results.Scientific Research Applications
- Researchers have synthesized various benzothiazole derivatives, including those containing the 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide moiety, as potential anti-tubercular agents .
- In vitro and in vivo studies have demonstrated inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds were compared with standard reference drugs .
- Structure-activity relationships (SAR) and molecular docking studies have been conducted to identify potent inhibitors targeting the DprE1 enzyme, a key player in mycobacterial cell wall biosynthesis .
- Some derivatives of this compound have shown promising antifungal activity against Vibrio cholerae and Aspergillus niger in vitro .
- Benzothiazole derivatives, including the 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, have been synthesized using various methods:
Anti-Tubercular Activity
Antifungal Properties
Synthetic Pathways
Mechanism of Resistance
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis
Biochemical Pathways
The inhibition of mycobacterium tuberculosis suggests that the compound may interfere with the biochemical pathways essential for the bacterium’s survival and proliferation .
Result of Action
The result of the action of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is the inhibition of the growth of Mycobacterium tuberculosis This suggests that the compound may have potential as an anti-tubercular agent
Future Directions
The future directions for research on “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, benzothiazole derivatives have shown promise as anti-tubercular compounds and antibacterial agents . Further studies could focus on optimizing their synthesis, improving their potency, and minimizing their side effects.
properties
IUPAC Name |
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFXOQAJJNYFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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